molecular formula C18H12ClNO2S B2907411 4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate CAS No. 331460-56-1

4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate

Cat. No.: B2907411
CAS No.: 331460-56-1
M. Wt: 341.81
InChI Key: ZUKREPGZOPBTAB-UDWIEESQSA-N
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Description

4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate is an organic compound that features a thienylmethylidene group attached to an aminophenyl moiety, which is further linked to a 2-chlorobenzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate typically involves the condensation of 2-thienylmethylideneamine with 4-aminophenyl 2-chlorobenzenecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions to ensure complete reaction and high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the benzenecarboxylate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-{[(E)-2-thienylmethylidene]amino}phenyl benzoate: Similar structure but lacks the chlorine atom on the benzenecarboxylate group.

    4-{[(E)-2-thienylmethylidene]amino}phenyl 4-chlorobenzenecarboxylate: Similar structure but with the chlorine atom in a different position on the benzenecarboxylate group.

Uniqueness

4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This unique structural feature can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

[4-(thiophen-2-ylmethylideneamino)phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO2S/c19-17-6-2-1-5-16(17)18(21)22-14-9-7-13(8-10-14)20-12-15-4-3-11-23-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKREPGZOPBTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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